![molecular formula C10H9N5O B2357352 7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-74-6](/img/structure/B2357352.png)
7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Description
“7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a compound with the molecular formula C10H9N5O . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes “7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, has been described in the literature . The structure of these compounds was confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” can be analyzed using various techniques such as NMR spectroscopy and HPLC-MS spectrometry .Scientific Research Applications
- HIV TAR RNA Binding : Researchers have investigated the binding affinity of this compound to HIV TAR RNA. Understanding its interaction with the viral RNA could lead to the development of novel antiviral therapies .
- Dihydroorotate Dehydrogenase (DHODH) Inhibitors : 7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been explored as a potential inhibitor of DHODH. DHODH is an enzyme involved in pyrimidine biosynthesis, and inhibiting it can have implications for antimalarial drug development .
- Vilsmeier Reaction : The compound serves as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is valuable for creating functionalized compounds with diverse applications .
- Regioselective Synthesis : Researchers have developed efficient and regioselective one-step syntheses of 7-aryl-5-methyl- and 7-aryl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines. These derivatives exhibit interesting properties and may find applications in materials science or drug discovery .
- Antimalarial Activity : Due to its DHODH inhibitory properties, this compound could be further explored for antimalarial drug development. Investigating its efficacy against Plasmodium parasites is crucial .
- Molecular Structure : The compound has a molecular formula of C10H9N5O and a monoisotopic mass of 215.080704 Da. Its chemical structure includes a 5-methyl-2-furyl group linked to a triazolo[1,5-a]pyrimidine core .
Antiviral Research
Medicinal Chemistry
Chemical Synthesis
Organic Synthesis
Pharmacology
Chemical Properties
properties
IUPAC Name |
7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-6-2-3-8(16-6)7-4-5-12-10-13-9(11)14-15(7)10/h2-5H,1H3,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAVEJJJJAWNOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
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